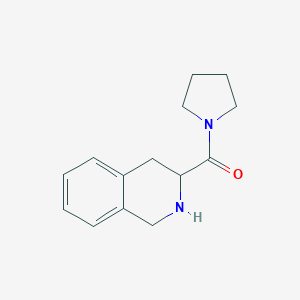![molecular formula C9H11NO3 B153938 Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate CAS No. 131169-38-5](/img/structure/B153938.png)
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate, also known as EDFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EDFP is a heterocyclic compound that contains a furan ring and a pyrrole ring.
Applications De Recherche Scientifique
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been extensively studied for its potential applications in various fields. In medicine, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a template for the development of new drugs for the treatment of various diseases.
In agriculture, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have herbicidal and insecticidal properties. It has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could be used as a natural pesticide to control pests and weeds in crops.
Mécanisme D'action
The mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could exert its biological activities by interacting with specific receptors or enzymes in cells. For example, Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can reduce inflammation and pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate has also been shown to have low toxicity, which makes it a promising candidate for drug development.
However, one of the limitations of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate.
Orientations Futures
There are several future directions for the research on Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. One direction is to further investigate the mechanism of action of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate and its potential targets in cells. Another direction is to explore the potential applications of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate in animal and human trials. Finally, the development of new synthesis methods for Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate could lead to improved yields and more efficient production.
Méthodes De Synthèse
The synthesis of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate involves the reaction of 5-aminofuran-2-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction proceeds via a cyclization process, which results in the formation of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate. The yield of Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Propriétés
Numéro CAS |
131169-38-5 |
|---|---|
Nom du produit |
Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate |
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)10-5-7-3-4-13-8(7)6-10/h3-4H,2,5-6H2,1H3 |
Clé InChI |
DEWWWQDZJOQUGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC2=C(C1)OC=C2 |
SMILES canonique |
CCOC(=O)N1CC2=C(C1)OC=C2 |
Synonymes |
5H-Furo[2,3-c]pyrrole-5-carboxylic acid, 4,6-dihydro-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







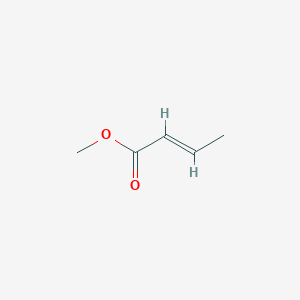
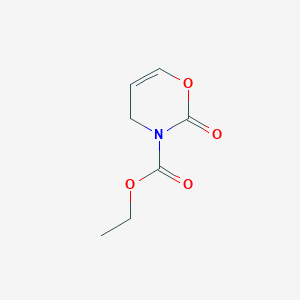

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
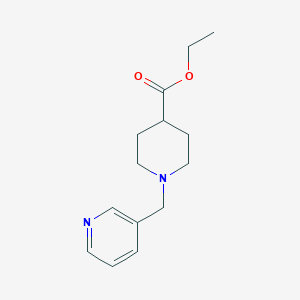


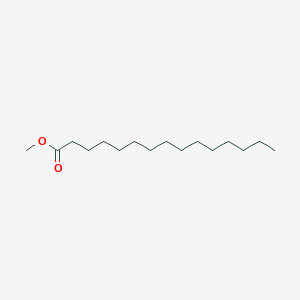
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
